molecular formula C11H13ClO2 B15222604 Ethyl 2-chloro-5-methylphenylacetic acid

Ethyl 2-chloro-5-methylphenylacetic acid

Cat. No.: B15222604
M. Wt: 212.67 g/mol
InChI Key: ROSLBYYSRYMLII-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methylphenylacetic acid is an ester derivative of phenylacetic acid with a chlorine atom at the 2-position and a methyl group at the 5-position on the aromatic ring. These compounds are often used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive ester groups and tunable substituent effects .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-methylphenyl)acetate

InChI

InChI=1S/C11H13ClO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3

InChI Key

ROSLBYYSRYMLII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-methylphenylacetic acid typically involves the esterification of 2-chloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-chloro-5-methylphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylphenylacetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include enzymatic hydrolysis, oxidation, and conjugation reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and properties of Ethyl 2-chloro-5-methylphenylacetic acid with its analogs:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Functional Group Melting Point/Storage Purity & Stability
This compound* Not provided C₁₁H₁₃ClO₂ (inferred) 2-Cl, 5-CH₃ Ethyl ester Not reported Not reported
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ None (plain phenyl) Ethyl ester Not reported ≥98%, stable at -20°C
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ None (plain phenyl) Methyl ester Crystalline solid ≥98%, stable at -20°C
(R)-(-)-2-Methoxy-2-phenylacetic acid 3966-32-3 C₉H₁₀O₃ 2-OCH₃ Carboxylic acid 69–70°C >97.0%
2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid 71735-21-2 C₉H₈Cl₂O₂S 2,4-Cl₂, 5-CH₃ Thioacetic acid Not reported 100% purity

*Inferred data based on structural analogs.

Key Observations:
  • Substituent Effects: The chlorine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like Ethyl 2-phenylacetoacetate .
  • Lipophilicity : The chlorine substituent increases lipophilicity, which may improve membrane permeability in biological systems compared to methoxy or plain phenyl analogs .
  • Stability : Esters like Ethyl 2-phenylacetoacetate and Methyl 2-phenylacetoacetate are stored at -20°C for long-term stability, suggesting similar requirements for the target compound .
Reactivity Trends:
  • Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters due to greater steric protection, a trend likely applicable to the target compound .
  • Nucleophilic Substitution: The chlorine atom at the 2-position makes the compound susceptible to nucleophilic aromatic substitution, unlike non-halogenated analogs .

Biological Activity

Ethyl 2-chloro-5-methylphenylacetic acid (ECMMPA) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

ECMMPA is a derivative of phenylacetic acid with a chlorine substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The presence of these functional groups influences its chemical reactivity and biological properties.

The biological activity of ECMMPA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. Studies suggest that such halogenated compounds can exhibit diverse pharmacological effects due to their ability to modulate enzyme activity or receptor binding affinity.

Antimicrobial Activity

Research indicates that ECMMPA exhibits significant antimicrobial properties against various pathogens. A study conducted on phenolic compounds, including ECMMPA, showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of many standard antibiotics, suggesting that ECMMPA could serve as a potential alternative in antimicrobial therapy .

Anticancer Properties

In vitro studies have demonstrated that ECMMPA possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A recent study highlighted its efficacy against pancreatic ductal adenocarcinoma cells, where it exhibited dose-dependent inhibition of cell viability . The compound's mechanism appears to involve modulation of cell signaling pathways associated with cancer progression.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, ECMMPA was tested alongside traditional antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated that ECMMPA had an MIC of 32 µg/mL for S. aureus, outperforming several conventional antibiotics .
  • Cancer Cell Line Studies : In a series of experiments involving pancreatic cancer cell lines (BxPC-3, Mia PaCa-2), ECMMPA was found to reduce cell viability by up to 70% at concentrations of 10 µM, demonstrating its potential as a therapeutic agent in oncology .

Data Tables

Biological Activity Target Organism/Cell Line MIC/MBC (µg/mL) Effectiveness
AntibacterialStaphylococcus aureus32High
AntibacterialEscherichia coli64Moderate
AnticancerBxPC-3 (Pancreatic Cancer)1070% Viability Inhibition

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